molecular formula C83H147N3O16S4 B11929615 2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate

2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate

Cat. No.: B11929615
M. Wt: 1571.3 g/mol
InChI Key: XXANPQWCWMNBPY-UHFFFAOYSA-N
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Description

The compound “2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate” is a complex organic molecule characterized by multiple functional groups, including sulfanyl, methyl, and propanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions, including esterification, amidation, and thiolation. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl and carbonyl groups play a crucial role in these interactions, potentially inhibiting or activating certain biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate
  • **Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups, including sulfanyl, amino, and ester functionalities. Its IUPAC name suggests a highly branched structure with multiple chiral centers, which may contribute to its biological activity. The presence of 3,7-dimethyloct-6-enyl groups indicates potential interactions with lipid membranes and signaling pathways.

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Some derivatives of related compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Anticancer Potential : Certain structural analogs have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Study 1: Antioxidant Properties

A study conducted on similar sulfanyl compounds demonstrated significant free radical scavenging activity. The compound's ability to donate electrons may contribute to its antioxidant capacity, potentially reducing the risk of chronic diseases associated with oxidative stress .

Study 2: Anti-inflammatory Activity

Research published in the Journal of Medicinal Chemistry highlighted that structurally similar compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This suggests that the compound may also possess anti-inflammatory properties .

Study 3: Anticancer Activity

In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing G1 phase cell cycle arrest and promoting apoptosis. The mechanism appears to involve mitochondrial pathways and the activation of caspases .

Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntioxidantSulfanyl derivativesFree radical scavenging
Anti-inflammatorySimilar estersInhibition of NF-kB pathway
AnticancerStructural analogsInduction of apoptosis via caspase activation
PropertyValue
Molecular FormulaC₃₆H₅₄N₄O₈S₂
Molecular WeightApprox. 654 g/mol
SolubilitySoluble in organic solvents
LogPEstimated at 5.0

Properties

Molecular Formula

C83H147N3O16S4

Molecular Weight

1571.3 g/mol

IUPAC Name

2-[3-[3-[3-[bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate

InChI

InChI=1S/C83H147N3O16S4/c1-64(2)24-18-28-68(9)36-56-103-60-72(13)80(91)99-52-48-95-76(87)32-44-85(45-33-77(88)96-49-53-100-81(92)73(14)61-104-57-37-69(10)29-19-25-65(3)4)42-22-40-84(17)41-23-43-86(46-34-78(89)97-50-54-101-82(93)74(15)62-105-58-38-70(11)30-20-26-66(5)6)47-35-79(90)98-51-55-102-83(94)75(16)63-106-59-39-71(12)31-21-27-67(7)8/h24-27,68-75H,18-23,28-63H2,1-17H3

InChI Key

XXANPQWCWMNBPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C

Origin of Product

United States

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